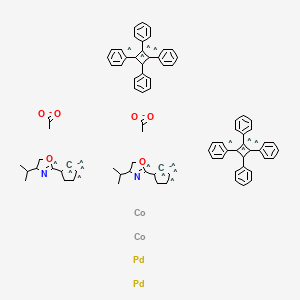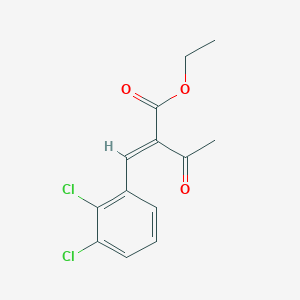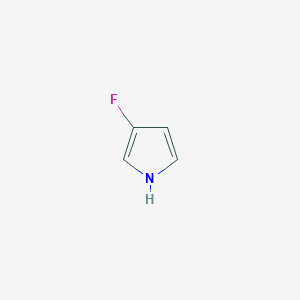
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt involves synthetic routes that include the reaction of Mexiletine with beta-D-glucuronic acid derivatives under specific conditions. The reaction typically requires the presence of a base and a solvent to facilitate the formation of the glucuronide conjugate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new biochemical products and processes.
Mechanism of Action
The mechanism of action of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt involves the inhibition of sodium channels, similar to its parent compound Mexiletine . By inhibiting the inward sodium current required for the initiation and conduction of impulses, it reduces the rate of rise of the action potential, thereby exerting its effects . This mechanism is crucial for its potential therapeutic applications in treating conditions like ventricular arrhythmias .
Comparison with Similar Compounds
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt can be compared with other similar compounds, such as:
Mexiletine: The parent compound, which is also a sodium channel inhibitor used in the treatment of ventricular arrhythmias.
Lidocaine: Another sodium channel inhibitor with similar antiarrhythmic properties.
Procainamide: A compound with similar antiarrhythmic effects but different chemical structure and pharmacokinetics.
The uniqueness of this compound lies in its glucuronide conjugate form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound .
Properties
Molecular Formula |
C18H24NNaO9 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
sodium;6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1 |
InChI Key |
HEJJSRPFAUQEMM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)




![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)


![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)


![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)


